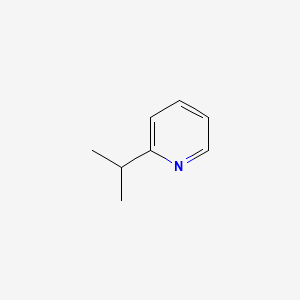

2-Isopropylpyridine

描述

Contextualization of Alkylpyridines in Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with pyridine (B92270) and its derivatives standing out as a particularly significant class of compounds. researchgate.netgla.ac.uk Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, is structurally analogous to benzene, but with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts distinct chemical properties, making pyridines highly versatile in numerous applications. They are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Furthermore, their utility extends to industrial applications where they serve as solvents, catalysts, and reagents. google.com

Significance of 2-Isopropylpyridine as a Research Target

Among the various alkylpyridines, this compound has emerged as a compound of considerable research interest. Its structure, featuring a bulky isopropyl group at the C2 position adjacent to the ring nitrogen, confers unique steric and electronic characteristics that make it a valuable tool in synthesis and catalysis. cymitquimica.comvulcanchem.com It is widely utilized as a versatile building block for introducing the this compound moiety into more complex molecules, particularly in the pharmaceutical and agrochemical sectors. guidechem.comsolubilityofthings.com

The significance of this compound stems primarily from its role as a ligand in transition metal catalysis. The pyridine nitrogen acts as a coordinating atom, while the adjacent isopropyl group provides significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center, control the regioselectivity of reactions, and play a crucial role in asymmetric catalysis. vulcanchem.comnih.gov Palladium-catalyzed C–H bond functionalization, a transformative strategy for molecular construction, has particularly benefited from ligands derived from or incorporating the this compound scaffold. nih.govscispace.comresearchgate.net Research has demonstrated its utility in challenging asymmetric C(sp³)–H functionalization reactions. nih.govresearchgate.net

Beyond catalysis, its derivatives are explored in medicinal chemistry and materials science. solubilityofthings.com For instance, derivatives have been investigated as potential kinase inhibitors and for their modulation of serotonin (B10506) receptors. The compound's reactivity also allows for its conversion into other important precursors, such as 2-isopropylpiperidine (B1587743) through reduction. cas.cz

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-propan-2-ylpyridine | nih.gov |

| Molecular Formula | C₈H₁₁N | nih.gov |

| Molecular Weight | 121.18 g/mol | nih.gov |

| CAS Number | 644-98-4 | nih.gov |

| Appearance | Colorless to pale yellow liquid | synerzine.com |

| Boiling Point | 183-185 °C | guidechem.com |

| Solubility | Soluble in organic solvents like alcohol; limited solubility in water. | guidechem.comthegoodscentscompany.com |

Scope and Objectives of Current Research on this compound

Modern research on this compound is multifaceted, driven by its utility in synthetic chemistry and its potential for creating novel functional molecules. The primary objectives of current investigations can be categorized into three main areas: synthetic methodology, reactivity studies, and application in catalysis and materials science.

Synthetic and Functionalization Strategies: A significant research effort is dedicated to developing efficient and selective methods for the synthesis and functionalization of this compound and its derivatives. This includes palladium-catalyzed cross-coupling reactions where this compound substrates undergo C-H activation to form new carbon-carbon bonds. nih.govresearchgate.net For example, the asymmetric desymmetrization of the gem-dimethyl groups of this compound has been achieved using palladium catalysis with chiral mono-N-protected amino acid (MPAA) ligands, albeit with challenges in achieving high enantioselectivity. nih.gov

Reactivity and Mechanistic Studies: Understanding the inherent reactivity of this compound is crucial for its application. Research explores its behavior in various transformations, including:

Oxidation: The pyridine nitrogen can be oxidized to form this compound N-oxide, which alters the electronic properties of the ring and serves as an intermediate for further functionalization. vulcanchem.com More advanced oxidative dearomatization reactions can produce complex dihydropyridine (B1217469) and piperidine (B6355638) structures. nih.gov

Reduction: The pyridine ring can be reduced to yield 2-isopropylpiperidine derivatives using various reducing agents, providing access to saturated heterocyclic scaffolds. cas.cz

Substitution: The pyridine ring can undergo substitution reactions, although the steric bulk of the isopropyl group can influence the regioselectivity of these transformations.

Applications in Catalysis and Materials: The most prominent area of research involves the use of this compound as a ligand in catalysis. Studies focus on designing and synthesizing novel transition metal complexes for specific catalytic applications. For instance, iridium and rhodium complexes bearing this compound-derived ligands have been synthesized and studied for their ability to selectively activate O-H bonds over C-H bonds. acs.orgresearchgate.net In materials science, there is interest in using hydrazine (B178648) derivatives of isopropylpyridine as building blocks for new materials. solubilityofthings.com

Table 2: Summary of Research Findings on this compound

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Used in Pd(II)-catalyzed asymmetric C(sp³)–H functionalization with chiral MPAA ligands. | Demonstrates a pathway to chiral molecules via C-H activation, though challenges remain. | nih.gov |

| Oxidative Dearomatization | Can undergo dearomative epoxidation, although side reactions like benzylic C–H amination can occur. | Provides access to complex, functionalized piperidine precursors from simple pyridines. | nih.gov |

| Reduction Reactions | Reduction of 2-isopropenylpyridine (B1346815) can yield this compound as a monomolecularly reduced product. | Highlights specific reduction pathways for related vinylogs of pyridine. | lookchem.com |

| Organometallic Chemistry | Reacts with iridium complexes to achieve selective oxidative addition of an O-H bond without competing C-H activation. | Shows high selectivity in bond activation, useful for designing specific catalytic cycles. | acs.orgresearchgate.net |

| Pharmaceutical Building Block | Derivatives like 5-isopropyl-pyridine-2-sulfonic acid amides are key intermediates for endothelin receptor antagonists. | Underpins the synthesis of complex, biologically active pharmaceutical compounds. | google.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYPDUUXDADWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862353 | |

| Record name | 2-(Propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-98-4, 75981-47-4 | |

| Record name | 2-Isopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isopropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 644-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Isopropylpyridine and Its Derivatives

Established Synthetic Pathways for 2-Isopropylpyridine

Routes involving Pyridine (B92270) and Isopropyl Iodide

The direct alkylation of pyridine to introduce an isopropyl group at the 2-position can be a challenging endeavor. However, radical chain monoalkylation presents a viable method. In this approach, N-methoxypyridinium salts react with alkyl radicals generated from sources like isopropyl iodide. chemrxiv.orgnih.gov The reaction proceeds under neutral conditions, avoiding the need for a strong acid to activate the heterocycle. chemrxiv.org The reaction of a 2-chloro-N-methoxypyridinium salt with isopropyl iodide has been shown to yield a mixture of 4- and 6-isopropyl regioisomers. nih.gov The regioselectivity of this reaction can be influenced by the choice of base. nih.gov Another radical-based method involves the use of di-tert-butylhyponitrite (DTBHN) as a radical initiator with alkyl iodides serving as the radical precursors, which can lead to regioselective alkylation at the 2- and 6-positions.

Another strategy involves the reaction of pyridine with organolithium reagents, which is more akin to a Chichibabin-type reaction where nucleophilic substitution occurs on the pyridine ring. This method allows for the direct installation of bulky alkyl groups.

Preparations from Substituted Pyridines

The synthesis of this compound derivatives often begins with an already substituted pyridine ring. One common approach is the alkylation of pyridin-2-amine with an isopropyl halide, such as isopropyl bromide or chloride, in the presence of a base like sodium hydride or potassium carbonate. This reaction facilitates the nucleophilic substitution on the isopropyl halide.

Alternatively, nucleophilic aromatic substitution on 2-halopyridines provides another route. For instance, reacting 2-chloropyridine (B119429) with isopropylamine (B41738) in a polar solvent like DMF at elevated temperatures can yield the desired product. This method is considered scalable and suitable for industrial applications. The synthesis of 2-substituted pyridines can also be achieved by the sequential addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride. nih.gov

Furthermore, the functionalization of existing substituted pyridines is a key strategy. For example, this compound can be nitrated using fuming nitric acid in concentrated sulfuric acid to produce 2-isopropyl-5-nitropyridine.

| Starting Material | Reagents | Product |

| Pyridin-2-amine | Isopropyl halide, Base (e.g., NaH, K2CO3) | 5-Isopropylpyridin-2-amine |

| 2-Halopyridine | Isopropylamine, Base (e.g., K2CO3) | 5-Isopropylpyridin-2-amine |

| Pyridine N-oxide | Grignard reagent, Acetic anhydride | 2-Substituted pyridine nih.gov |

| This compound | Fuming HNO3, H2SO4 | 2-Isopropyl-5-nitropyridine |

One-Pot Multicomponent Reactions in Pyridine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly substituted pyridines. ekb.egnih.gov These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy. For example, polysubstituted pyrroles, which can be precursors or analogs to pyridines, have been synthesized through a one-pot reaction of primary amines, ethyl glyoxalate, and 2-bromoacetophenones in the presence of pyridine. rsc.org Another MCR involves the reaction of an arylidene malononitrile (B47326) with a methylarylketone and sodium ethoxide in ethanol (B145695) to produce a series of novel pyridine derivatives. ekb.eg These methods offer a streamlined approach to creating diverse pyridine-based molecular scaffolds. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridines and their derivatives, aiming to reduce environmental impact and improve efficiency.

Utilization of Environmentally Friendly Solvents and Catalysts

A key aspect of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. scirp.org Room temperature ionic liquids (RTILs), such as triethyl ammonium (B1175870) acetate (B1210297) (TEAA), have been employed as both a solvent and a recyclable catalyst in the synthesis of pyridine derivatives. scirp.org This approach eliminates the production of toxic waste products. scirp.org Additionally, the use of mechanochemistry, which involves solvent-free reactions through manual grinding or vortex mixing, presents a safe, robust, and energy-efficient method for preparing pyridine-related compounds like 2-phenylimidazo[1,2-α]pyridine. scielo.br Nanocatalysts, such as copper oxide nanoparticles (CuO NPs), are also gaining attention due to their recyclability, safety, and environmental friendliness in promoting multicomponent reactions for heterocycle synthesis in water. jsynthchem.com

| Green Approach | Key Feature | Example Application |

| Ionic Liquids | Dual role as solvent and recyclable catalyst scirp.org | Synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates scirp.org |

| Mechanochemistry | Solvent-free, energy-efficient synthesis scielo.br | Synthesis of 2-phenylimidazo[1,2-α]pyridine scielo.br |

| Nanocatalysis | Reusable and environmentally friendly catalyst jsynthchem.com | One-pot synthesis of pyrano[2,3-c]pyrazoles in water jsynthchem.com |

Microwave-Assisted Synthesis of Pyridine Derivatives

Microwave-assisted synthesis has become a popular green chemistry technique due to its ability to significantly reduce reaction times and improve yields. mdpi.comarabjchem.org This method has been successfully applied to the synthesis of various pyridine derivatives. For instance, the one-pot synthesis of 2,8-di(alkyl/aryl)-substituted bischromanone derivatives, which can be converted to other complex heterocycles, has been achieved under microwave irradiation. Microwave-assisted SN2-type reactions have also been used to prepare pyridinium (B92312) salts from their corresponding pyridine precursors and iodoethane (B44018) in acetonitrile. mdpi.com The synthesis of substituted 2,6-diaminopyridines has been accomplished via microwave-assisted copper-catalyzed amination of 2-bromo-6-aminopyridine. These examples highlight the efficiency and versatility of microwave technology in the green synthesis of pyridine-containing molecules.

Solvent-Free Systems for Sustainable Production

In the push towards greener and more sustainable chemical manufacturing, solvent-free reaction conditions are highly desirable. For the synthesis of pyridine derivatives, multicomponent reactions (MCRs) performed under solvent-free conditions have shown significant promise. These reactions often involve the simple mixing of starting materials, such as electron-rich amino heterocycles, aldehydes, and acyl acetonitriles, which are then heated. researchgate.net One study found that conducting the reaction at 80°C for 3 hours provided the best yield for certain 2-aminopyridine (B139424) derivatives. researchgate.net

Another approach involves the use of a catalytic amount of an ionic liquid under solvent-free conditions. Research has demonstrated that for the construction of fused pyridine and pyrimidine (B1678525) derivatives, using 1 mmol of an ionic liquid catalyst at 60°C yields excellent results. researchgate.net This methodology is notable for its applicability to both academic and industrial settings due to its scalability. researchgate.net These solvent-free systems not only reduce environmental impact by eliminating organic solvent waste but also often lead to simpler isolation procedures and can improve reaction efficiency. researchgate.netrsc.org

Application of Ionic Liquids in Pyridine Annulation

Ionic liquids (ILs) have emerged as versatile and environmentally friendly alternatives to traditional volatile organic solvents in chemical synthesis. researchgate.net Their unique properties, such as low vapor pressure, thermal stability, and tunable acidity, make them excellent candidates as both solvents and catalysts for pyridine ring formation, a process known as annulation. researchgate.netscientificspectator.com

In the synthesis of polysubstituted pyridines, ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been shown to act as efficient basic catalysts. academie-sciences.frorganic-chemistry.org They can promote the one-pot, three-component condensation of aldehydes, malononitrile, and thiols, leading to high yields of the desired pyridine products while suppressing side reactions. scientificspectator.comorganic-chemistry.org Acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm][HSO4]) and protic pyridinium salts, have also been successfully employed. ionike.comsci-hub.se These ILs can catalyze various organic transformations, including Friedlander annulation, by acting as recyclable acidic catalysts. ionike.com The dual role of ionic liquids as both solvent and catalyst simplifies reaction setups, minimizes waste, and often allows for milder reaction conditions, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Catalysts in Pyridine Synthesis

| Entry | Catalyst/Medium | Conditions | Yield (%) | Reference |

| 1 | EtOH | Reflux, 2-3 h | Varies | scientificspectator.com |

| 2 | [bmIm]OH | 80-85°C, 15-30 min | 62-95 | scientificspectator.comorganic-chemistry.org |

| 3 | [HMIM][Tfa] | Room Temp, 24 h | 80-94 | scientificspectator.com |

| 4 | [2-MPyH]Tfa | N/A | N/A | ionike.com |

| 5 | None (Solvent-Free) | 90°C | High | rsc.org |

Synthesis of Key this compound Derivatives for Advanced Studies

The functionalization of the this compound scaffold is crucial for creating a diverse range of molecules for advanced applications. Key derivatives include halogenated analogues, amino derivatives, and N-oxides, each providing a unique reactive handle for further molecular construction.

The introduction of halogen atoms onto the pyridine ring is a fundamental strategy for creating versatile intermediates. For this compound, several halogenation methods exist. Direct iodination can be achieved using iodine with an oxidizing agent like hydrogen peroxide under reflux conditions. Bromination of perfluoro-4-isopropylpyridine to yield a 2,6-dibromo derivative has been accomplished efficiently by heating with hydrogen bromide and aluminum tribromide in an autoclave. worktribe.comumich.edu

A powerful technique for creating halogenated pyridines involves a bromine-lithium exchange. This method uses reagents like tert-butyllithium (B1211817) on a brominated aromatic precursor, which then undergoes nucleophilic aromatic substitution (SNAr) with a fluorinated pyridine, such as pentafluoropyridine. acs.org To synthesize a specific bipyridyl derivative, perfluoro-4-isopropylpyridine was first brominated to give the 2,6-dibromo derivative. worktribe.com Subsequent treatment with n-butyl lithium at low temperature generated a lithio derivative, which could then react with another equivalent of perfluoro-4-isopropylpyridine. worktribe.comumich.edu These halogenated analogues, particularly chloro- and bromopyridines, are highly valued as precursors for cross-coupling reactions and nucleophilic substitutions. nih.govacs.org

Aminopyridines are crucial building blocks in medicinal chemistry. A classic method for their synthesis is the Chichibabin reaction, which involves the direct amination of a pyridine ring using sodium amide (NaNH₂). thieme.deslideshare.net This reaction is a type of nucleophilic substitution where a hydride ion (H⁻) is formally displaced. myttex.net The reaction can be performed in inert solvents at high temperatures or in liquid ammonia (B1221849) at lower temperatures. slideshare.net While effective for pyridine itself, the substitution pattern on derivatives like this compound can influence the reaction's regioselectivity and efficiency.

An alternative and widely used strategy for synthesizing aminopyridine derivatives involves the nucleophilic aromatic substitution (SNAr) of halopyridines. google.com In this approach, a 2-halopyridine derivative (e.g., 2-chloro- or 2-bromopyridine) is reacted with an amine. myttex.net This method is often more versatile than the Chichibabin reaction, allowing for the introduction of a wide variety of primary and secondary amino groups. For instance, a transition-metal-free approach has been developed where chloropyridines react with simple amides under reflux conditions to furnish aminopyridines. researchgate.net The synthesis of 2-aminopyridine derivatives can also be achieved by starting with a suitable nitrile precursor which undergoes cyclization with a nitrogen-containing compound. google.com

The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide significantly alters the molecule's reactivity, making it a valuable synthetic intermediate. researchgate.net Pyridine N-oxides can be prepared by treating the parent pyridine with an oxidizing agent. wikipedia.org

Common methods utilize peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.comtandfonline.comorgsyn.org The reaction with m-CPBA is often carried out in a solvent like dichloromethane (B109758) at controlled temperatures, for instance between 0-5°C, and can produce high yields. google.com Another well-established method involves using hydrogen peroxide in glacial acetic acid. tandfonline.com More modern and catalytic approaches employ reagents like methyltrioxorhenium (MTO) with aqueous hydrogen peroxide, which can efficiently oxidize a range of substituted pyridines to their corresponding N-oxides in high yields. arkat-usa.org The steric hindrance from the isopropyl group in this compound can influence the rate of N-oxidation compared to less hindered pyridines. cdnsciencepub.com

Table 2: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Conditions | Notes | Reference(s) |

| Peracetic Acid (H₂O₂/AcOH) | Glacial acetic acid, heating | Common, but can require long reaction times. | tandfonline.comorgsyn.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, 0-25°C | Generally provides high yields. | tandfonline.comgoogle.comarkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ | High yields, effective for various substituted pyridines. | arkat-usa.org |

| Sodium Perborate Monohydrate | Water, 60°C | Inexpensive, but may require heating and extensive workup. | tandfonline.com |

| Potassium Peroxymonosulfate (Oxone) | Acetone/Water | Dioxirane generated in situ acts as the oxidant. | tandfonline.com |

Halogenated this compound derivatives are prime substrates for nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for introducing diverse functional groups. acs.org In this reaction, the halogen atom (typically Cl, Br, or F) acts as a leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. myttex.netpressbooks.pub The positions most activated for nucleophilic attack on the pyridine ring are C2 and C4. researchgate.net

This methodology allows for the formation of C-O, C-N, and C-S bonds by reacting the halopyridine with various nucleophiles. For example, 2-chloropyridines readily react with methoxide (B1231860) ions to form 2-methoxypyridines. myttex.net Similarly, thiols and thiolates can displace the halide to create thioethers. chemrxiv.org Amines can also be used as nucleophiles to produce substituted aminopyridines, providing an alternative to the Chichibabin reaction. myttex.net The reactivity of the halopyridine is crucial; fluoropyridines are often highly reactive, allowing for substitutions under mild conditions, which is beneficial for the late-stage functionalization of complex molecules. nih.govacs.org

Synthesis of Hydrazide Derivatives

The synthesis of hydrazide derivatives is a significant area of organic chemistry. These compounds, characterized by the -CONHNH2 functional group, are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in diverse fields. rjptonline.org General methods for preparing hydrazides often involve the acylation of hydrazine (B178648) with esters, acyl chlorides, or carboxylic acids. rjptonline.org

One specific example involves the synthesis of hydrazide-hydrazone derivatives starting from thymol (B1683141) (2-isopropyl-5-methyl phenol). The initial step is the formation of 2-(2-isopropyl-5-methyl phenoxy) acetohydrazide. This is achieved by reacting thymol with ethyl chloroacetate (B1199739) in the presence of a base, followed by hydrazinolysis of the resulting ester with hydrazine hydrate.

The resulting 2-(2-isopropyl-5-methyl phenoxy) acetohydrazide can then be reacted with various substituted benzaldehydes in an alcoholic solvent to produce a series of hydrazide-hydrazone derivatives (Schiff bases). The reaction involves the condensation of the hydrazide with the aldehyde to form the N'-(substituted benzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide.

Table 1: Synthesis of Hydrazide-Hydrazone Derivatives from 2-(2-isopropyl-5-methyl phenoxy) acetohydrazide

| Entry | Ar-CHO Substituent | Product |

| 4a | -H | N'-benzylidene-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

| 4b | 4-Cl | N'-(4-chlorobenzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

| 4c | 4-Br | N'-(4-bromobenzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

| 4d | 4-F | N'-(4-fluorobenzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

| 4e | 4-NO₂ | N'-(4-nitrobenzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

| 4f | 4-OH | N'-(4-hydroxybenzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

| 4g | 4-OCH₃ | N'-(4-methoxybenzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

| 4h | 4-N(CH₃)₂ | N'-(4-(dimethylamino)benzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

| 4i | 3-NO₂ | N'-(3-nitrobenzylidene)-2-(2-isopropyl-5-methyl phenoxy)acetohydrazide |

Data sourced from the synthesis of hydrazide-hydrazone derivatives of 2-(2-isopropyl-5-methyl phenoxy) acetohydrazide.

Another relevant synthetic pathway involves the reaction of isopropylpyridine derivatives with carbohydrazide (B1668358) to form N'-isopropylpyridine-3-carbohydrazide. solubilityofthings.com This highlights the versatility of hydrazide chemistry in creating complex organic structures. solubilityofthings.com

Derivatization for Chelating Ligand Architectures

This compound and its derivatives are utilized in the synthesis of chelating ligands for the formation of metal complexes. The steric and electronic properties of the isopropyl group can influence the coordination geometry and reactivity of the resulting metal complexes.

One area of research has focused on the synthesis of rhodium and iridium complexes using 2-hydroxy-isopropyl-pyridine as a ligand. google.com For example, the reaction of [M₂(COE)₄Cl₂] (M = Rh, Ir; COE = cyclooctene) with a chelating bis-sulfoxide ligand, followed by reaction with 2-hydroxy-isopropyl-pyridine, can lead to the formation of various complexes. google.com In the case of iridium, selective oxidative addition of the O-H bond of 2-hydroxy-isopropyl-pyridine can occur, forming an Iridium(III)-hydride complex. google.com

The synthesis of 2-(iminoethyl)-6-isopropylpyridine N-oxide provides another example of a chelating ligand derived from a this compound backbone. google.com This N,O-chelate ligand can be prepared through conventional synthetic routes. This ligand has been used to synthesize complexes with various transition metals. google.com

Table 2: Metal Complexes of 2-(Iminoethyl)-6-isopropylpyridine N-oxide (2b) google.com

| Metal Salt | Complex | Coordination Geometry |

| [NiBr₂(dme)] | [(κN,O-2b)NiBr₂(THF)] | Distorted trigonal-bipyramidal |

Data based on the synthesis and characterization of metal complexes with 2-(iminoethyl)pyridine N-oxide derivatives. google.com

Furthermore, this compound itself can act as a ligand in organometallic complexes. The reaction of trans-[Pt(DMSO)₂MeCl] with this compound (pyip) yields the complex trans(N,S)-[Pt(pyip)(DMSO)MeCl]. The presence of the isopropyl substituent on the pyridine ring introduces steric hindrance that influences the reaction and the properties of the resulting complex. The diastereotopic methyl groups of the isopropyl substituent in the complex indicate hindered rotation around the Pt-N bond on the NMR timescale.

Advanced Reactivity and Reaction Mechanisms of 2 Isopropylpyridine

Mechanistic Investigations of Alkylation and Functionalization

The selective functionalization of pyridine (B92270) rings is a crucial process in organic synthesis due to the prevalence of pyridine motifs in pharmaceuticals, agrochemicals, and materials science. chemistryviews.org Historically, achieving regiocontrol in the alkylation of pyridines, particularly at the C2 and C4 positions, has been a significant challenge, often requiring transition-metal catalysts or harsh cryogenic conditions. thieme-connect.com

Recent advancements have demonstrated transition-metal-free, regiodivergent alkylation of pyridines using 1,1-diborylalkanes as the alkyl source. thieme-connect.com The regioselectivity of this method is directed by the choice of alkyllithium activator. chemistryviews.orgthieme-connect.com Specifically, methyllithium (B1224462) (MeLi) favors alkylation at the C4 position, while sec-butyllithium (B1581126) (s-BuLi) promotes alkylation at the C2 position. chemistryviews.orgacs.org This strategy exhibits a broad substrate scope for both the pyridine derivative and the 1,1-diborylalkane, allowing for the synthesis of a diverse range of C2- or C4-alkylated pyridines with good yields and regioselectivity. acs.org For instance, the reaction of pyridine with various 1,1-diborylalkanes in the presence of s-BuLi in a THF/toluene mixture at 80°C yields the corresponding C2-alkylated products. acs.org

Another approach involves the direct alkylation of pyridines with organolithium reagents, which is reminiscent of the Chichibabin reaction. For example, tert-butyllithium (B1211817) can be used to introduce tert-butyl groups at the 2- and 6-positions of the pyridine ring. Additionally, radical chain monoalkylation methods have been developed for the selective functionalization of pyridines. These reactions can be initiated by radical initiators like di-tert-butylhyponitrite (DTBHN) using alkyl iodides as radical precursors, offering regioselective alkylation at the 2- and 6-positions. chemrxiv.org

Furthermore, mechanochemically activated magnesium(0) metal has been shown to mediate the direct C-4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity. organic-chemistry.org

The regiochemical outcome of pyridine alkylation using alkyllithium reagents is intricately linked to the aggregation state of the alkyllithium species in solution. thieme-connect.comacs.org Alkyllithiums are known to exist as various aggregates, such as dimers, tetramers, or higher-order oligomers, and the equilibrium between these states is influenced by the solvent, temperature, and the nature of the alkyl group. acs.orgnih.govresearchgate.net

Detailed mechanistic studies, including DFT calculations and isotopic labeling, have revealed that the structural dynamics of these alkyllithium clusters are the primary determinant of regioselectivity in the alkylation of pyridines with 1,1-diborylalkanes. thieme-connect.comacs.org Methyllithium predominantly exists as tetrameric clusters, which favor alkylation at the C4 position of the pyridine ring. chemistryviews.orgacs.org In contrast, sterically hindered alkyllithiums like sec-butyllithium tend to form dimeric clusters, particularly in coordinating solvents like THF, which direct the alkylation to the C2 position. chemistryviews.orgacs.org

The Lewis basic nitrogen atom of the pyridine ring plays a crucial role by coordinating to the lithium ion in the alkyllithium cluster. thieme-connect.com This coordination brings the alkylating agent into proximity with the pyridine ring, and the specific geometry of the cluster-substrate complex dictates the site of attack. The tetrameric structure of methyllithium leads to a transition state that favors C4-alkylation, while the dimeric structure of sec-butyllithium facilitates a transition state for C2-alkylation. chemistryviews.orgacs.org This understanding of the role of alkyllithium aggregation provides a rational basis for controlling the regioselectivity of pyridine functionalization. acs.org

| Alkyllithium Activator | Predominant Aggregate State | Preferred Alkylation Position |

| Methyllithium (MeLi) | Tetrameric | C4 |

| sec-Butyllithium (s-BuLi) | Dimeric | C2 |

Direct C–H bond activation and functionalization represent an efficient and atom-economical strategy for modifying organic molecules, including pyridine derivatives like 2-isopropylpyridine. mdpi.com Transition-metal catalysis has been a primary tool for achieving such transformations. acs.org

For instance, rhodium(I)-phosphine catalyst systems have been employed for the ortho-alkylation of nitrogen-containing heterocycles, including pyridines, with olefins. acs.org Mechanistic studies suggest the intermediacy of N-heterocyclic carbene (NHC) complexes formed from the substrate. acs.org In the case of 2-substituted pyridines, increasing the steric bulk of the substituent at the 2-position, such as from methyl to isopropyl, can lead to an increased rate and yield of the alkylation reaction. acs.org

Palladium-catalyzed C–H functionalization has also been extensively studied. researchgate.netnih.gov The use of directing groups, which coordinate to the metal center and position it for C–H activation at a specific site, is a common strategy. nih.govbaranlab.org Amino acids have been explored as chiral ligands in enantioselective C–H functionalization reactions. mdpi.com However, early attempts at the enantioselective alkylation of the methyl C(sp³)–H bond of this compound using amino acid ligands with a palladium catalyst showed only moderate yield and enantioselectivity. mdpi.com This was attributed to the difficulty for the catalyst to differentiate between a hydrogen atom and a methyl group due to their similar sizes. mdpi.com

More recently, strategies for the C-H functionalization of this compound have been explored using various catalytic systems. researchgate.net For example, this compound has been successfully metalated and functionalized using potassium diisopropylamide (KDA). researchgate.net While some ruthenium-based catalytic systems have been successful for the alkylation of arenes, attempts to achieve C(sp³)–H methylation of this compound with these systems have so far been unsuccessful. researchgate.net

Role of Alkyllithium Clusters in Directing Reactivity

Oxidative Dearomatization Reactions

Pyridine N-oxides are heterocyclic compounds formed by the oxidation of the nitrogen atom in the pyridine ring. wikipedia.org This transformation significantly alters the electronic properties of the molecule, making the pyridine ring more susceptible to certain reactions. vulcanchem.com The oxidation of this compound to this compound N-oxide can be achieved using oxidizing agents like hydrogen peroxide in an acidic medium, such as glacial acetic acid. vulcanchem.com Other methods for synthesizing pyridine N-oxides include the use of peroxy acids like m-chloroperoxybenzoic acid. wikipedia.orggoogle.com

The N-oxide group is a dipolar functionality that increases the electrophilicity of the pyridine ring and enhances its solubility in polar solvents. vulcanchem.com It activates the pyridine ring towards electrophilic substitution, typically at the 4-position. vulcanchem.com Pyridine N-oxides can also serve as ligands in coordination chemistry and as oxygen atom transfer agents. wikipedia.orggoogle.com

A key aspect of pyridine oxide reactivity is their involvement in oxidative dearomatization processes. nih.govnih.gov Arenophile-mediated dearomatization can be applied to pyridines to introduce heteroatom functionalities without prior substrate activation. nih.govnih.gov This approach, combined with olefin oxidation chemistry, provides access to dihydropyridine (B1217469) epoxides. nih.gov In the context of this compound, dearomative epoxidation can tolerate alkyl-substituted pyridines, although side reactions like benzylic C–H amination have been observed. nih.gov

Pyridine oxides are known to undergo valence bond isomerization, a phenomenon analogous to that observed in arene oxides. nih.gov Upon photochemical irradiation, pyridine N-oxides can be excited to their singlet states and subsequently rearrange to form oxaziridine (B8769555) intermediates. nih.govacs.org These reactive intermediates can then undergo further transformations.

A plausible mechanism involves the homolytic cleavage of the N–O bond in the oxaziridine to generate a diradical intermediate. nih.govacs.org Radical recombination can then lead to a highly strained, dearomatized epoxide intermediate. nih.govacs.org This epoxide can exist in equilibrium with a 1,3-oxazepine intermediate through a 6π electrocyclic ring expansion. nih.govacs.orgoup.com Evidence for the valence isomerization between a 1,3-oxazepine and a pyridine-2,3-oxide has been found in reactions induced by metal carbonyls. oup.com

Formation and Reactivity of Pyridine Oxides

Cross-Coupling Reactions Involving this compound Moieties

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The inclusion of a this compound scaffold in these reactions presents unique challenges and opportunities due to the steric and electronic properties of the isopropyl group at the 2-position.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing complex molecules. libretexts.org However, the application of these reactions to 2-substituted pyridines, including this compound, can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, sometimes inhibiting catalytic activity. Furthermore, the steric bulk of a substituent at the 2-position can hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org

Despite these challenges, methodologies have been developed to facilitate these couplings. A significant advancement involves the use of pyridine-2-sulfinates as alternative nucleophilic coupling partners to the more commonly used boronic acids in Suzuki-Miyaura reactions. rsc.org This approach circumvents issues related to the instability and poor reactivity of pyridine-2-boronates. rsc.org The desulfinylative cross-coupling process, catalyzed by palladium, has shown exceptional scope, proving effective with both aryl bromides and chlorides to create medicinally relevant linked pyridine-heterocycle structures. rsc.org These reactions are crucial in pharmaceutical development for synthesizing complex molecules. researchgate.net

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Pd(0) complex. libretexts.org This is followed by transmetalation with a nucleophilic partner and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org The choice of ligands, bases, and solvents is critical for optimizing the reaction and overcoming the challenges posed by substrates like 2-substituted pyridines. libretexts.org

Table 1: Overview of a Palladium-Catalyzed Desulfinylative Cross-Coupling Strategy

| Feature | Description |

|---|---|

| Substrate Class | Pyridine-2-sulfinates |

| Coupling Partner | Aryl halides (bromides and chlorides) |

| Catalyst | Palladium-based complexes rsc.org |

| Reaction Type | Desulfinylative Cross-Coupling |

| Advantage | Overcomes limitations of using pyridine-2-boronates in Suzuki-Miyaura reactions. rsc.org |

| Application | Synthesis of linked pyridine-heterocycle building blocks for medicinal chemistry. |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org While immensely powerful, its application to 2-substituted pyridines is notoriously difficult. rsc.org The primary obstacles are the difficulty in preparing stable pyridine-2-boronic acids and their often-low reactivity in the coupling process. rsc.org

Research has shown that the Lewis basic pyridine nitrogen can interfere with the rhodium catalysts sometimes used in asymmetric variants of this coupling. However, placing a chloro group at the 2-position can mitigate this issue by making the pyridine less Lewis basic. researchgate.net In the broader context of palladium-catalyzed Suzuki coupling, the general order of reactivity for the halide leaving group is I > Br > OTf >> Cl. libretexts.org The synthesis of complex drug molecules often relies on Suzuki coupling at some stage. For instance, the synthesis of oteseconazole, a pharmaceutical agent, begins with 2,5-dibromopyridine (B19318) and involves a subsequent Suzuki coupling reaction to build the final molecular architecture. semanticscholar.org

The mechanism of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide. libretexts.org

Transmetalation : The organic group from the organoboron species is transferred to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.org

Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Table 2: Key Components in Suzuki-Miyaura Coupling

| Component | Role in Reaction | Common Examples |

|---|---|---|

| Electrophile | Source of one organic fragment | Aryl, vinyl, or alkyl halides/triflates libretexts.org |

| Nucleophile | Source of the second organic fragment | Organoboronic acids or esters libretexts.org |

| Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands libretexts.org |

| Base | Activates the organoboron species | NaOH, K₂CO₃, K₃PO₄ libretexts.org |

| Solvent | Medium for the reaction | THF, DMF, Water libretexts.org |

Palladium-Catalyzed Reactions

Investigations of Azide (B81097) Chemistry with this compound Derivatives

Azides are functional groups (–N₃) known for their high energy and versatile reactivity, serving as precursors to amines and participating in important reactions like cycloadditions and Staudinger ligations. wikipedia.org

A specific investigation into the azide chemistry of an isopropylpyridine derivative involved the synthesis and reaction of perfluoro-(2-azido-4-isopropylpyridine). This compound was synthesized by treating perfluoro-(4-isopropylpyridine) with sodium azide, which also produced a diazido byproduct. rsc.org

The resulting perfluoro-(2-azido-4-isopropylpyridine) demonstrated a range of reactivities:

With Sodium Methoxide (B1231860) : It underwent nucleophilic substitution to yield 2-azido-3,5-difluoro-4-(heptafluoroisopropyl)-6-methoxypyridine. rsc.org

With Triphenylphosphine : It formed the corresponding iminophosphorane, a characteristic reaction of azides known as the Staudinger reaction. rsc.org

With Diphenylacetylene : It participated in a 1,3-dipolar cycloaddition to give a 1,2,3-triazole derivative. rsc.org

With Acrylonitrile : It formed an aziridine. rsc.org

With 1,1-Diphenylethylene : The reaction led to benzophenone (B1666685) and perfluoro-(2-amino-4-isopropylpyridine) after work-up, suggesting the formation of a nitrene intermediate that undergoes subsequent reactions. rsc.org

Pyrolysis of perfluoro-(2-azido-4-isopropylpyridine) resulted in the extrusion of nitrogen gas, though it led to intractable material, and attempts to trap the expected nitrene intermediate were unsuccessful. rsc.org

Table 3: Reactions of Perfluoro-(2-azido-4-isopropylpyridine)

| Reactant | Product(s) | Reaction Type |

|---|---|---|

| Sodium Methoxide | 2-azido-3,5-difluoro-4-(heptafluoroisopropyl)-6-methoxypyridine | Nucleophilic Aromatic Substitution rsc.org |

| Triphenylphosphine | Iminophosphorane | Staudinger Reaction rsc.org |

| Diphenylacetylene | 1,2,3-Triazole derivative | 1,3-Dipolar Cycloaddition rsc.org |

| Acrylonitrile | Aziridine | Cycloaddition/Nitrene Addition rsc.org |

Chemo- and Regioselectivity in Reactions of Substituted Pyridines

Chemo- and regioselectivity are fundamental concepts in the synthesis of substituted pyridines, dictating which functional group reacts and at which position. The electronic nature and steric hindrance of substituents on the pyridine ring, such as the 2-isopropyl group, play a decisive role in controlling reaction outcomes.

In nucleophilic substitution reactions on perhalopyridines, the position of attack is influenced by both the incoming nucleophile and the existing substituents. For instance, in pentabromopyridine, larger nucleophiles preferentially attack the less sterically hindered 2-position, whereas smaller nucleophiles favor the electronically activated 4-position. benthambooks.com The bulky isopropyl group at the 2-position of this compound would be expected to sterically hinder direct attack at that position and potentially direct incoming reagents to other positions on the ring.

In transition-metal-catalyzed reactions, selectivity can be finely controlled. For example, in the [2+2+2] cycloaddition of alkynes and nitriles to form pyridines, the catalyst and the steric/electronic profiles of the reactants govern the regioselectivity, often leading to a mixture of isomers. csic.es DFT studies have been employed to understand the competitive pathways and elucidate the observed regioselectivity in such reactions. csic.es

Similarly, regioselective Suzuki-Miyaura reactions on polyhalogenated pyridines demonstrate how different positions can be selectively functionalized. The less reactive nature of chloropyridines compared to bromopyridines has been exploited to achieve selective arylations. beilstein-journals.org In the case of a 3,4,5-tribromo-2,6-dimethylpyridine, reaction with a limited amount of a boronic acid led to a mixture of mono- and di-substituted products, showcasing that substitution can occur preferentially at specific bromine-bearing positions (C4 and C3/C5) depending on the reaction conditions and the nature of the boronic acid. beilstein-journals.org This highlights that the interplay between sterics (from the ortho-methyl groups) and electronics finely tunes the regiochemical outcome. beilstein-journals.org

Table 4: Factors Influencing Selectivity in Pyridine Reactions

| Factor | Influence on Reaction Outcome | Example |

|---|---|---|

| Steric Hindrance | Directs attack to less crowded positions. Can prevent reaction at substituted sites. | Bulky nucleophiles attacking pentabromopyridine at the C2/C6 positions. benthambooks.com The 2-isopropyl group hinders reactions at C2. |

| Electronic Effects | Activates or deactivates positions on the ring towards nucleophilic or electrophilic attack. | Electron-withdrawing groups on aryl halides increase reactivity in Suzuki coupling. libretexts.org |

| Catalyst/Ligands | Can override inherent substrate biases through catalyst-substrate interactions. | Use of specific phosphine ligands in palladium catalysis enables reactions at otherwise unreactive sites. libretexts.org |

| Reaction Conditions | Temperature, solvent, and base can alter the reaction pathway and product distribution. | Choice of base and solvent system can determine the efficiency of transmetalation in Suzuki coupling. libretexts.org |

Catalytic Applications of 2 Isopropylpyridine Based Systems

2-Isopropylpyridine as a Ligand in Transition Metal Catalysis

The nitrogen atom in the this compound ring readily coordinates with transition metals, forming complexes that exhibit notable catalytic activity. The isopropyl group at the 2-position provides significant steric hindrance around the metal center, which can influence the selectivity and stability of the catalyst.

Research has demonstrated the utility of this compound derivatives in facilitating O-H bond activation, a fundamental step in many catalytic transformations. Specifically, 2-hydroxy-isopropyl-pyridine has been used in studies involving rhodium (Rh) and iridium (Ir) complexes. acs.orgresearchgate.netnih.gov

In the presence of a chloro-bridged iridium complex, [Ir2(BTSE)2Cl2], where BTSE is the chelating bis-sulfoxide tBuSOC2H4SOtBu, 2-hydroxy-isopropyl-pyridine undergoes selective oxidative addition of its O-H bond. acs.orgresearchgate.netnih.gov This reaction forms the Iridium(III)-hydride complex, [Ir(BTSE)(2-isopropoxy-pyridine)(H)(Cl)], quantitatively and with high selectivity. acs.orgnih.gov Notably, the reaction shows a clear preference for activating the O-H bond over the six available C-H bonds of the isopropyl group's methyl substituents, highlighting the system's specificity. acs.orgresearchgate.net The reaction proceeds rapidly at room temperature, with the O-H bond cleavage occurring as soon as the pyridinic nitrogen coordinates to the iridium center. acs.org

While the iridium system demonstrates this intramolecular O-H activation, related rhodium complexes have also been synthesized. acs.orgnih.gov For instance, the cationic complex [Rh(BTSE)(2-hydroxy-isopropyl-pyridine)][X] (where X is a counterion) can be prepared, and it is stabilized by an intramolecular hydrogen bond. acs.orgnih.gov

| Complex Name | Metal Center | Key Feature/Reaction | Reference |

|---|---|---|---|

| [Ir(BTSE)(2-isopropoxy-pyridine)(H)(Cl)] | Iridium (Ir) | Product of selective O-H bond oxidative addition. | acs.orgresearchgate.netnih.gov |

| [Rh(BTSE)(2-hydroxy-isopropyl-pyridine)][X] | Rhodium (Rh) | Cationic complex stabilized by intramolecular hydrogen bonding. | acs.orgnih.gov |

This compound serves as a crucial directing group in palladium-catalyzed asymmetric C-H activation reactions, enabling the synthesis of chiral molecules. nih.govresearchgate.netsioc-journal.cn This strategy is particularly valuable for the desymmetrization of prochiral substrates, where two chemically equivalent (enantiotopic) groups are differentiated. nih.govsnnu.edu.cn

In these reactions, the pyridine (B92270) nitrogen of the substrate coordinates to the palladium(II) catalyst. This coordination, in conjunction with a chiral ligand, creates a chiral environment that directs the catalyst to activate one specific C(sp³)–H bond of the isopropyl group over the other. nih.govnih.gov Mono-N-protected amino acids (MPAA) are often employed as effective chiral ligands in these systems. nih.govnih.govresearchgate.net

For example, the enantioselective C(sp³)–H alkylation of this compound with butyl boronic acid has been demonstrated. nih.govresearchgate.net Using a palladium catalyst and a cyclopropane (B1198618) amino acid ligand, the reaction yielded the butylated product, although with modest yield and enantioselectivity (38% yield, 37% ee). nih.govresearchgate.net This served as an important proof-of-concept that MPAA ligands can induce stereoselectivity in C(sp³)–H functionalization. nih.gov

| Substrate | Reagent | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| This compound | Butyl boronic acid | Pd(II) / Cyclopropane amino acid ligand | 2-(1-Butyl-1-methylethyl)pyridine | 38% | 37% | nih.govresearchgate.net |

This directing group strategy has been recognized as a powerful tool for constructing chiral C-C bonds, which are of significant interest in the pharmaceutical industry. researchgate.net

Rhodium and Iridium Complexes in O−H Activation

Role in Homogeneous and Heterogeneous Catalysis

The applications of this compound-based systems are primarily situated within the domain of homogeneous catalysis . nptel.ac.in In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. nptel.ac.insavemyexams.com This is the case for the palladium-catalyzed asymmetric C-H functionalization and the rhodium/iridium-catalyzed O-H activation reactions discussed above, where organometallic complexes of this compound derivatives are dissolved in the reaction solvent. acs.orgnih.gov Homogeneous catalysis offers high selectivity and mild reaction conditions due to the well-defined nature of the molecular catalyst's active sites. numberanalytics.com

The transition to heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas mixture), offers significant practical advantages, most notably the ease of catalyst separation from the product mixture and the potential for catalyst recycling. savemyexams.comipl.pt While specific examples of this compound being directly used in a heterogeneous catalytic system are not extensively documented in the provided sources, the principles for creating such systems are well-established. nih.gov Homogeneous catalysts, such as the metal complexes involving this compound, can be immobilized onto solid supports like silica, polymers, or carbon nanotubes. nih.govresearchgate.net This process of "heterogenization" aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. ipl.pt The amino groups on derivatives like Nthis compound-2,3-diamine could serve as anchor points for grafting onto a solid support. vulcanchem.com

Development of Sustainable Catalytic Systems

The use of this compound in catalysis aligns with several key principles of green and sustainable chemistry. chemcopilot.comacs.orgscispace.com The development of catalytic processes is central to making chemical manufacturing more environmentally benign by increasing efficiency, reducing waste, and lowering energy consumption. researchgate.net

Furthermore, the goal in developing these catalytic systems is to achieve high selectivity under the mildest possible conditions, which reduces energy input and minimizes the formation of unwanted byproducts. scispace.comrsc.org While many current systems still rely on precious metals like palladium and rhodium, a major goal in sustainable catalysis is the transition to more earth-abundant and less toxic metals. numberanalytics.comresearchgate.net Future research in this area could focus on adapting this compound-based ligand systems for use with first-row transition metals like iron or cobalt, further enhancing the sustainability of these catalytic transformations. numberanalytics.com The ability to heterogenize and recycle these catalysts would represent another significant step toward creating truly sustainable chemical processes. ipl.pt

Medicinal Chemistry and Pharmaceutical Research of 2 Isopropylpyridine Analogues

2-Isopropylpyridine as a Building Block in Drug Discovery

This compound and its derivatives are fundamental building blocks in the synthesis of more complex, biologically active molecules. cymitquimica.com These pyridine-based structures are considered prominent scaffolds in medicinal chemistry due to their presence in many therapeutically important natural products. ekb.eg The versatility of the this compound core allows for a variety of chemical modifications, making it a valuable intermediate in the generation of new pharmacologically active compounds.

The synthesis of complex organic molecules often utilizes this compound derivatives as starting materials. cymitquimica.com For instance, 6-Isopropylpyridine-2-sulfonamide (B13001812) can be used to create other biologically active molecules through reactions involving its sulfonamide group. Similarly, 5-Isopropylpyridin-2-amine is a key intermediate in the development of new compounds due to its ability to participate in various chemical reactions. The core structure of this compound is also found in more complex molecules that have been investigated for their potential as pharmaceutical agents. ontosight.aiontosight.ai

The utility of this compound extends to its role in creating specialized building blocks for drug discovery. chemscene.com For example, it is a component in the synthesis of compounds used in proteolysis targeting chimera (PROTAC) research, a strategy for targeted protein degradation. The adaptability of the this compound scaffold makes it a crucial component in the ongoing search for novel therapeutics.

Exploration of Structure-Activity Relationships in Derivatives

The biological activity of this compound derivatives is highly dependent on their molecular structure. Researchers systematically modify the core structure and analyze how these changes affect the compound's interaction with biological targets, a process known as structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency and selectivity of potential drug candidates.

For instance, in the development of kinase inhibitors, modifications to the structure of 2-t-butyl-6-isopropylpyridine (B12972840) have been shown to significantly impact its potency and selectivity. Introducing different substituents can enhance the binding affinity to the target kinases while minimizing off-target effects. A study on pyridine (B92270) derivatives with antiproliferative activity found that the presence and position of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, enhanced their activity against cancer cell lines. mdpi.comnih.gov Conversely, derivatives containing halogen atoms or bulky groups tended to show lower antiproliferative activity. mdpi.comnih.gov

In the context of adenosine (B11128) receptor antagonists, SAR studies have been instrumental. For a series of 4-arylthieno[3,2-d]pyrimidine derivatives, quantitative structure-activity relationship (QSAR) models revealed the importance of specific molecular descriptors in their activity against adenosine A1 and A2A receptors. researchgate.net Similarly, for chalcone-based benzocycloalkanone derivatives, the nature of substituents on the core structure was found to modulate their affinity and selectivity for A1 and/or A2A adenosine receptors. thieme-connect.com

The following table provides examples of how structural modifications can influence the biological activity of this compound derivatives:

| Compound/Series | Structural Features | Impact on Biological Activity |

| 2-t-Butyl-6-isopropylpyridine derivatives | Introduction of different substituents | Affects potency and selectivity as kinase inhibitors. |

| Pyridine derivatives | Presence and position of -OMe, -OH, -C=O, and NH2 groups | Enhances antiproliferative activity. mdpi.comnih.gov |

| Pyridine derivatives | Presence of halogen atoms or bulky groups | Lowers antiproliferative activity. mdpi.comnih.gov |

| 4-Arylthieno[3,2-d]pyrimidine derivatives | Specific molecular descriptors (DIPOLE MAG, CHI-V-3-P, etc.) | Significant role in antagonist activity at adenosine A1 and A2A receptors. researchgate.net |

| Chalcone based benzocycloalkanone derivatives | Nature of substituents at specific positions | Modulates affinity and selectivity for adenosine A1 and/or A2A receptors. thieme-connect.com |

Design and Optimization of Drug Molecules

The design and optimization of drug molecules is a critical process in pharmaceutical research that aims to enhance the therapeutic properties of a compound while minimizing undesirable effects. optibrium.com This involves a multi-parameter optimization (MPO) approach where properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) are simultaneously considered. optibrium.com Computational methods, such as de novo drug design and molecular docking, play a significant role in this process by predicting how a molecule will interact with its biological target. frontiersin.orgmdpi.com

The this compound scaffold serves as a valuable starting point for this process. For example, derivatives of 6-isopropylpyridine-2-sulfonamide have been identified as promising candidates in drug development due to their structural characteristics and biological activity. The design process often involves creating and evaluating numerous analogues. In the development of adenosine A2A/A1 receptor antagonists, a series of pyridone-substituted triazolopyrimidine derivatives were designed and synthesized, leading to a compound with excellent binding affinity and metabolic stability. acs.org

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of the target to guide the design of new molecules. frontiersin.org This can involve techniques like fragment linking, merging, or growing to create a molecule with improved binding affinity. frontiersin.orgmdpi.com For instance, the design of novel dual adenosine A1/A2A receptor antagonists has been guided by pharmacophore modeling and molecular docking studies. nih.gov

The table below highlights key aspects of the drug design and optimization process involving this compound analogues:

| Strategy | Description | Example |

| Multi-Parameter Optimization (MPO) | Simultaneously optimizing multiple properties such as potency, selectivity, and ADME. optibrium.com | Identifying high-quality compounds with a balance of properties. optibrium.com |

| De Novo Drug Design | Computational methods to create new chemical structures with desired properties. frontiersin.org | Generating novel molecules with unique structural features. frontiersin.org |

| Structure-Based Drug Design | Utilizing the 3D structure of the target to design molecules with high binding affinity. frontiersin.org | Fragment-based approaches to build a potent ligand. frontiersin.org |

| Hybrid Medicinal Strategy | Combining structural features from known active compounds to design new ones. acs.org | Inspired by clinical phase III drugs to create novel dual A2A/A1 AR antagonists. acs.org |

Applications in Central Nervous System (CNS) Therapeutics

Derivatives of this compound have shown significant promise in the development of therapeutics for central nervous system (CNS) disorders, particularly in the context of neurodegenerative diseases like Parkinson's disease. The ability of these compounds to interact with key receptors in the brain makes them attractive candidates for drug development.

One of the primary targets for these compounds is the adenosine receptor system. Dual antagonists of the adenosine A1 and A2A receptors are of particular interest. Antagonism of A1 receptors can promote the release of dopamine (B1211576), while A2A receptor antagonism enhances postsynaptic dopamine responses. nih.gov This dual action may provide synergistic benefits for treating the motor symptoms of Parkinson's disease. nih.gov A notable example is ASP5854, a dual A1/A2A antagonist containing a 1-isopropylpyridine-2(1H)-one moiety, which has demonstrated high affinity for both human A1 and A2A receptors. nih.govunicam.it

Furthermore, some this compound derivatives have been investigated for their potential anxiolytic effects. FR194921, a potent and selective adenosine A1 receptor antagonist, has shown anxiolytic activity in animal models without significantly affecting general behavior. jst.go.jp This suggests that selective modulation of adenosine receptors could be a viable strategy for treating anxiety disorders.

The table below summarizes the application of this compound analogues in CNS therapeutics:

| Compound/Derivative | Target | Potential Therapeutic Application |

| ASP5854 | Dual Adenosine A1/A2A Receptor Antagonist | Parkinson's Disease. nih.govunicam.it |

| FR194921 | Adenosine A1 Receptor Antagonist | Anxiety Disorders. jst.go.jp |

| Pyridone-substituted triazolopyrimidine derivatives | Dual Adenosine A2A/A1 Receptor Antagonist | Ischemic Stroke. acs.org |

| 1H-Pyrazolo[3,4-d]pyrimidin-6-amine core scaffold | Dual Adenosine A2A/A1 Receptor Antagonist | Parkinson's Disease. mdpi.com |

Development of Adenosine Receptor Antagonists

The development of adenosine receptor antagonists is a significant area of research where this compound derivatives have played a crucial role. Adenosine receptors, particularly the A1 and A2A subtypes, are important targets for the treatment of various conditions, including Parkinson's disease and other neurological disorders. thieme-connect.comnih.gov

Researchers have focused on creating dual A1/A2A receptor antagonists, as this approach is hypothesized to offer greater therapeutic benefits than targeting a single receptor subtype. mdpi.com The antagonism of A1 receptors can increase dopamine release, while blocking A2A receptors enhances the postsynaptic response to dopamine. nih.gov One such dual antagonist, ASP5854, which incorporates a 1-isopropylpyridine-2(1H)-one structure, has shown high affinity for both human A1 and A2A receptors. nih.gov

The design of these antagonists often involves sophisticated medicinal chemistry strategies. For example, novel pyridone-substituted triazolopyrimidine scaffolds have been developed as dual A2A/A1 antagonists, inspired by existing clinical trial drugs. acs.org These efforts have led to the identification of compounds with potent binding affinities and good metabolic stability. acs.org Structure-activity relationship studies have been vital in this process, guiding the modification of core structures to improve affinity and selectivity for the target receptors. thieme-connect.comunicam.it

The following table highlights key research findings in the development of this compound-based adenosine receptor antagonists:

| Compound/Series | Target | Key Findings |

| ASP5854 | Dual A1/A2A Adenosine Receptor Antagonist | High affinity for human A1 (Ki = 9.03 nM) and A2A (Ki = 1.76 nM) receptors. nih.gov |

| Pyridone-substituted triazolopyrimidine derivatives | Dual A2A/A1 Adenosine Receptor Antagonist | Compound 1a showed excellent A2A/A1 binding affinity (Ki = 5.58/24.2 nM) and good metabolic stability. acs.org |

| 7-amino-thiazolo[5,4-d]pyrimidine derivatives | A1, A2A, and A3 Adenosine Receptors | Several compounds showed nanomolar affinity for the hA2A receptor subtype with good selectivity. unicam.it |

| 1H-Pyrazolo[3,4-d]pyrimidin-6-amine derivatives | Dual A2A/A1 Adenosine Receptor Antagonist | Compound 11o displayed dual A2A/A1 antagonism with IC50 values of 136 nM and 98.8 nM, respectively. mdpi.com |

Investigation of Biological Activities (e.g., Antimicrobial, Anti-inflammatory) of Derivatives

Derivatives of this compound have been investigated for a variety of biological activities beyond their effects on the central nervous system, including antimicrobial and anti-inflammatory properties. These findings suggest the potential for developing new treatments for infectious and inflammatory diseases.

Antimicrobial Activity

Several this compound analogues have demonstrated notable antimicrobial effects. For instance, 5-Iodo-2-isopropylpyridine has been suggested to possess antibacterial properties, with preliminary studies indicating activity against strains like Staphylococcus aureus. Similarly, derivatives of 5-Isopropylpyridin-2-amine have shown significant antimicrobial activity against strains such as E. coli and Salmonella typhi. Research has also indicated that 2-Chloro-3-isopropylpyridine exhibits potential antimicrobial and antifungal properties. smolecule.com Furthermore, compounds like 2-Isopropyl-5-nitropyridine and its derivatives have shown inhibitory effects against various bacterial strains.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is another active area of research. Compounds with structures similar to 5-Iodo-2-isopropylpyridine have exhibited anti-inflammatory activities. In vitro studies of 2-Isopropyl-5-nitropyridine have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a possible mechanism involving the modulation of NF-kB signaling. Additionally, derivatives of 5-Isopropylpyridin-2-amine have been found to inhibit the expression of inflammatory mediators in vitro. Hydrazide derivatives, such as N'-isopropylpyridine-3-carbohydrazide, are also being explored for their potential anti-inflammatory properties. solubilityofthings.com

The table below summarizes the investigated biological activities of various this compound derivatives:

| Compound/Derivative | Biological Activity | Research Findings |

| 5-Iodo-2-isopropylpyridine | Antibacterial, Anti-inflammatory | Potential activity against Staphylococcus aureus; similar structures show anti-inflammatory effects. |

| 2-Chloro-3-isopropylpyridine | Antimicrobial, Antifungal | Studied for its ability to inhibit the growth of various microorganisms and combat fungal infections. smolecule.com |

| 2-Isopropyl-5-nitropyridine | Antimicrobial, Anti-inflammatory | Exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli; reduced secretion of TNF-alpha and IL-6. |

| 5-Isopropylpyridin-2-amine derivatives | Antimicrobial, Anti-inflammatory | Demonstrated activity against E. coli and Salmonella typhi; inhibited expression of inflammatory mediators. |

| N'-isopropylpyridine-3-carbohydrazide | Antimicrobial, Anti-inflammatory | Suggested to exhibit these biological activities, making it a candidate for pharmaceutical development. solubilityofthings.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS) Applications

Mass spectrometry is a key technology for the detection and identification of 2-isopropylpyridine, offering high sensitivity and molecular weight information.

A novel method known as dual plasma desorption/ionization mass spectrometry has been developed for the semi-invasive and highly sensitive analysis of compounds on surfaces, including heat-sensitive substrates. nih.govjst.go.jp This system utilizes two separate plasmas: the first desorbs the surface compounds, and the second ionizes the desorbed, neutral molecules. nih.gov This separation allows for the individual optimization of both the desorption and ionization processes, enhancing analytical performance. nih.gov

This technique was successfully applied to the analysis of this compound. jst.go.jpnih.gov The compound was effectively desorbed and ionized, and its protonated molecule ([C₈H₁₁N]H⁺) was detected at an m/z of 122. nih.gov A significant advantage of this system is its ability to detect signals even when the sample is located at a considerable distance (e.g., 500 mm) from the ionization source, demonstrating its potential for practical applications in various fields. nih.gov

Mass spectrometry is highly effective for detecting trace quantities of this compound. researchgate.net By using an ionization method that involves adding a small, optimized amount of hydrogen gas to a helium plasma source, the sensitivity of detection can be significantly enhanced. rsc.org This method increases the generation of protons available for chemical ionization. researchgate.netrsc.org

Through the optimization of this hydrogen-assisted ionization technique, a lowest limit of detection (LOD) of 0.1 picomole (pmol) was achieved for this compound. researchgate.netrsc.orgresearchgate.net This high level of sensitivity makes it possible to detect minute amounts of the compound, which is critical for applications in fields like environmental monitoring, forensics, and medical diagnostics where trace analysis is required. rsc.org

Dual Plasma Desorption/Ionization Mass Spectrometry for Surface Analysis

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. The choice of method depends on the scale of the separation and the nature of the sample matrix. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary analytical methods, while column chromatography is standard for preparative-scale purification. sielc.comresearchgate.netlibretexts.org